molecular formula C22H27ClN2O3 B068769 (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride CAS No. 172499-31-9

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride

Cat. No.: B068769
CAS No.: 172499-31-9
M. Wt: 402.9 g/mol
InChI Key: WQZKTGMHLDJLKO-FKLPMGAJSA-N
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Description

(S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C22H27ClN2O3 and its molecular weight is 402.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinolines, including compounds related to (S)-Benzyl 2-((S)-2-amino-3-methylbutanoyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylate hydrochloride, have been extensively studied for their therapeutic potential. Initial research recognized the neurotoxicity of THIQ compounds; however, further studies revealed their neuroprotective properties, including an endogenous Parkinsonism-preventing agent in mammals. The US FDA's approval of trabectedin for treating soft tissue sarcomas marks a significant milestone in anticancer drug discovery involving THIQ derivatives. These compounds have been synthesized for various therapeutic activities, showing notable success in drug discovery for cancer and central nervous system disorders. They also hold promise as candidates for infectious diseases like malaria, tuberculosis, HIV, HSV infection, and leishmaniasis, potentially offering novel drugs with unique mechanisms of action (Singh & Shah, 2017).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including the class to which this compound belongs, have been identified for their wide range of biological potentials. These include activities against various conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial effects. This comprehensive review indicates the vast potential of isoquinoline derivatives in developing novel low-molecular-weight inhibitors for pharmacotherapeutic applications, showcasing the significance of these compounds in modern therapeutics (Danao et al., 2021).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is highly dependent on the specific compound and its intended use. For pharmaceutical compounds, the mechanism of action often involves interaction with specific proteins or enzymes in the body .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Material safety data sheets (MSDS) provide information on the potential hazards of a compound, as well as recommendations for handling, storage, and disposal .

Future Directions

The future directions for research on a specific compound would depend on its potential applications. For pharmaceutical compounds, this could involve further studies to better understand its mechanism of action, improve its efficacy, or reduce side effects .

Properties

IUPAC Name

benzyl (3S)-2-[(2S)-2-amino-3-methylbutanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3.ClH/c1-15(2)20(23)21(25)24-13-18-11-7-6-10-17(18)12-19(24)22(26)27-14-16-8-4-3-5-9-16;/h3-11,15,19-20H,12-14,23H2,1-2H3;1H/t19-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQZKTGMHLDJLKO-FKLPMGAJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)N1CC2=CC=CC=C2CC1C(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CC2=CC=CC=C2C[C@H]1C(=O)OCC3=CC=CC=C3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166169-15-9
Record name 166169-15-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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